TS 155-2

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

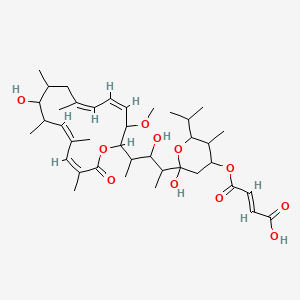

C39H60O11 |

|---|---|

Peso molecular |

704.9 g/mol |

Nombre IUPAC |

(E)-4-[2-hydroxy-2-[3-hydroxy-4-[(4Z,6Z,12Z,14Z)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C39H60O11/c1-21(2)36-27(8)31(48-33(42)16-15-32(40)41)20-39(46,50-36)29(10)35(44)28(9)37-30(47-11)14-12-13-22(3)17-24(5)34(43)25(6)18-23(4)19-26(7)38(45)49-37/h12-16,18-19,21,24-25,27-31,34-37,43-44,46H,17,20H2,1-11H3,(H,40,41)/b14-12-,16-15+,22-13-,23-18-,26-19- |

Clave InChI |

PQLOHEMXTLVMFP-SUPGTDKOSA-N |

SMILES isomérico |

CC1C/C(=C\C=C/C(C(OC(=O)/C(=C\C(=C/C(C1O)C)\C)/C)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)OC(=O)/C=C/C(=O)O)O)O)OC)/C |

SMILES canónico |

CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)C)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)OC(=O)C=CC(=O)O)O)O)OC)C |

Origen del producto |

United States |

Foundational & Exploratory

Unraveling the Molecular Mechanisms of TS 155-2: A Technical Guide

For Immediate Release

An In-depth Analysis of the Bioactive Macrolide TS 155-2 (JBIR-100) for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the mechanism of action for this compound, a macrocyclic lactone also identified as JBIR-100. Drawing from the available scientific literature and patent information, this document details its molecular targets, signaling pathways, and biological effects, presenting quantitative data and experimental methodologies to support further research and development.

Executive Summary

This compound is a bioactive compound produced by Streptomyces species, structurally related to hygrolidin and considered a bafilomycin analogue.[1] Initial reports attributed its activity to the inhibition of thrombin-evoked calcium (Ca²⁺) entry into cells, suggesting potential hypotensive, anti-platelet, anti-ischaemic, and anti-inflammatory properties.[2][3][4] However, more recent investigations, particularly under its synonym JBIR-100, have identified a more specific mechanism: the inhibition of Vacuolar-type H⁺-ATPase (V-ATPase).[5] This dual-reported activity suggests either multiple cellular targets or a primary mechanism (V-ATPase inhibition) that leads to downstream effects on cellular ion homeostasis. This guide will explore both proposed mechanisms, with a primary focus on the more substantiated role of this compound as a V-ATPase inhibitor.

Primary Mechanism of Action: V-ATPase Inhibition

The most robust evidence points to this compound acting as a potent inhibitor of V-ATPase. V-ATPases are essential proton pumps responsible for acidifying intracellular compartments such as lysosomes, endosomes, and synaptic vesicles. By inhibiting V-ATPase, this compound disrupts cellular pH homeostasis, which in turn interferes with critical cellular processes including autophagy, protein degradation, and membrane trafficking.

Inferred Molecular Interaction

As a bafilomycin analogue, this compound likely shares a similar binding mechanism to bafilomycin A1. Bafilomycin A1 inhibits V-ATPase by binding to the c-ring of the Vₒ domain, which is the proton-translocating portion of the enzyme complex embedded in the membrane. This binding provides a steric hindrance that blocks the rotation of the c-ring, thereby preventing proton translocation across the membrane. This leads to a failure in acidifying the lumen of organelles.

Biological Consequences of V-ATPase Inhibition

The inhibition of V-ATPase by this compound (as JBIR-100) has been shown to result in several significant downstream biological effects:

-

Antimicrobial Activity: JBIR-100 exhibits antimicrobial activity, particularly against Gram-positive bacteria (Firmicutes), with Minimum Inhibitory Concentrations (MICs) as low as 4 µM. It is suggested that this activity stems from the perturbation of the bacterial cell membrane.

-

Anticancer Activity: The compound has been reported to inhibit the proliferation of breast cancer cells (MCF-7 and MDA-MB-231). This effect is linked to the induction of apoptosis and the inhibition of autophagy, a key cellular recycling process that cancer cells often exploit to survive.

Secondary/Reported Mechanism: Inhibition of Thrombin-Evoked Calcium Influx

The original patent and several supplier data sheets describe this compound as an inhibitor of calcium (Ca²⁺) entry into cells following stimulation by thrombin. Thrombin is a crucial enzyme in the coagulation cascade that also acts as a potent cell signaling molecule by activating Protease-Activated Receptors (PARs).

Thrombin Signaling Pathway

Thrombin binding to its receptor (e.g., PAR-1) on the cell surface initiates a signaling cascade. This involves the activation of Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytosol. This initial release is often followed by a sustained influx of extracellular Ca²⁺ through store-operated calcium entry (SOCE) channels in the plasma membrane. This compound is proposed to block this latter step of Ca²⁺ influx.

Quantitative Data

Detailed quantitative data for this compound is limited in publicly accessible literature. The most significant data comes from the characterization of JBIR-100's antimicrobial properties.

| Organism | Type | Minimum Inhibitory Concentration (MIC) (µM) |

| Bacillus sp. Al Hakam | Gram-positive Bacteria | 4 |

| Staphylococcus aureus USA300 | Gram-positive Bacteria | 4 |

| Bacillus subtilis ATCC 47096 | Gram-positive Bacteria | 8 |

| Enterococcus faecalis ATCC 29212 | Gram-positive Bacteria | 16 |

| Enterococcus faecium (VRE) | Gram-positive Bacteria | 16 |

| Escherichia coli ATCC 25922 | Gram-negative Bacteria | >128 |

| Pseudomonas aeruginosa PAO1 | Gram-negative Bacteria | >128 |

| Debaryomyces hansenii | Fungus | 32 |

| Candida albicans | Fungus | >128 |

| Saccharomyces cerevisiae | Fungus | >128 |

| Data sourced from Molloy et al. (2016) on JBIR-100. |

Experimental Protocols

Detailed, step-by-step experimental protocols for this compound are not available in the published literature. However, a summary of the methodology used to assess its effect on bacterial membrane potential is provided below as a reference.

Bacterial Membrane Potential Assay (as performed for JBIR-100)

This protocol provides a framework for assessing how the compound perturbs the cell membrane of Bacillus subtilis.

Objective: To determine if JBIR-100 causes depolarization of the bacterial cell membrane using a membrane potential-sensitive dye.

Methodology Summary:

-

Culture Preparation: Bacillus subtilis is grown to mid-exponential phase in appropriate liquid media.

-

Cell Preparation: Cells are harvested by centrifugation, washed, and resuspended in a suitable buffer (e.g., PBS).

-

Dye Loading: The membrane potential-sensitive fluorescent dye 3,3′-diethyloxacarbocyanine iodide (DiOC₂(3)) is added to the cell suspension and incubated to allow for dye uptake.

-

Compound Treatment: The cell suspension is treated with varying concentrations of JBIR-100 (or this compound) dissolved in a vehicle like DMSO. A vehicle-only control is included.

-

Fluorescence Measurement: The fluorescence intensity is measured immediately using a fluorometer or plate reader. A decrease in fluorescence intensity indicates membrane depolarization.

-

Data Analysis: The change in fluorescence is measured over time and compared across different concentrations of the compound to determine if the effect is dose-dependent.

Conclusion and Future Directions

This compound (JBIR-100) is a promising bioactive macrolide with multifaceted biological activities. While initial reports highlighted its role in blocking thrombin-induced calcium influx, stronger evidence now points towards its function as a specific inhibitor of V-ATPase, similar to its analogue bafilomycin. This primary mechanism likely underlies its observed antimicrobial and anticancer effects by disrupting fundamental cellular processes like autophagy and pH homeostasis.

Significant gaps in knowledge remain. The definitive molecular target(s) and the potential interplay between V-ATPase inhibition and calcium signaling require further elucidation. Future research should focus on:

-

Direct Binding Assays: To confirm the interaction between this compound and the V-ATPase complex and determine binding affinity.

-

Enzymatic Assays: To quantify the inhibitory potency (e.g., IC₅₀) of this compound against purified V-ATPase.

-

Calcium Flux Assays: To validate and quantify the inhibitory effect on thrombin-induced and other forms of calcium influx.

-

In Vivo Studies: To evaluate the therapeutic potential and safety profile of this compound based on its mechanism of action.

The development of a more detailed understanding of this compound's mechanism will be critical for its potential translation into a therapeutic agent.

References

Unveiling TS 155-2: A Technical Guide to its Discovery, Microbial Origin, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural product TS 155-2, also identified as JBIR-100. The document details its discovery, the microbial source of its production, and a summary of its known biological activities. It is designed to serve as a foundational resource for researchers interested in the therapeutic potential of this bafilomycin analogue.

Discovery and Microbial Source

This compound, also known by the designation JBIR-100, is a 16-membered plecomacrolide antibiotic belonging to the hygrolide family.[1][2][3] Its discovery was first reported in a 2010 publication by Ueda et al., who isolated it from a newly identified Streptomyces species.[4]

Subsequent research has identified the producing organism as Streptomyces varsoviensis .[5] This bacterium is the microbial source from which this compound is obtained through fermentation and extraction processes.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Alternate Name | JBIR-100 | |

| Molecular Formula | C₃₉H₆₀O₁₁ | |

| Molecular Weight | 704.9 g/mol | |

| Class | Bafilomycin analogue, Macrocyclic lactone | |

| Appearance | White solid | |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO |

Biological Activity and Mechanism of Action

This compound has been shown to exhibit a range of biological activities, primarily attributed to its function as an inhibitor of vacuolar-type H+-ATPase (V-ATPase) and as a blocker of thrombin-induced calcium entry into cells.

V-ATPase Inhibition and Cytotoxic Activity

As a bafilomycin analogue, this compound is a potent inhibitor of V-ATPase, an ATP-dependent proton pump crucial for the acidification of intracellular compartments in eukaryotic cells. This inhibition disrupts cellular homeostasis and can lead to cytotoxic effects.

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | Assay | Endpoint | Result | Reference |

| HeLa (human cervical cancer) | Cytotoxicity Assay | IC₅₀ | 72.6 nM |

Antimicrobial Activity

This compound has demonstrated antimicrobial properties, particularly against Gram-positive bacteria. Its mode of action is suggested to involve perturbation of the bacterial cell membrane.

Table 3: Minimum Inhibitory Concentration (MIC) of this compound

| Organism | Gram Stain | MIC (µM) | Reference |

| Bacillus subtilis | Positive | 8 | |

| Mycobacterium smegmatis | N/A | > 64 | |

| Escherichia coli | Negative | > 64 | |

| Pseudomonas aeruginosa | Negative | > 64 |

Inhibition of Thrombin-Induced Calcium Influx

This compound has been reported to block the entry of calcium (Ca²⁺) into cells following stimulation by thrombin. This activity suggests potential applications in conditions where thrombin-mediated signaling plays a pathological role.

Other Reported Activities

Experimental Protocols

Detailed, specific experimental protocols from the original discovery and characterization studies are not fully available in the accessible literature. The following sections provide generalized methodologies for the key experiments cited, based on standard laboratory practices.

Isolation and Cultivation of Streptomyces varsoviensis

Objective: To cultivate the source organism for the production of this compound.

Methodology:

-

Prepare a suitable agar medium for Streptomyces growth, such as Starch Casein Agar or Actinomycete Isolation Agar.

-

Inoculate the agar plates with a spore suspension or mycelial fragments of Streptomyces varsoviensis.

-

Incubate the plates at 28-30°C for 7-14 days, or until characteristic aerial mycelia and spore formation are observed.

-

For liquid culture and secondary metabolite production, inoculate a suitable broth medium (e.g., Tryptic Soy Broth) with a mature culture from the agar plate.

-

Incubate the liquid culture in a shaking incubator at 28-30°C and 200-250 rpm for 5-10 days.

Extraction and Isolation of this compound (General Approach)

Objective: To extract and purify this compound from the fermentation broth.

Methodology:

-

Separate the mycelial biomass from the fermentation broth by centrifugation or filtration.

-

Extract the supernatant and the mycelial cake separately with an organic solvent such as ethyl acetate or butanol.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Subject the crude extract to a series of chromatographic separations. This may include silica gel chromatography, followed by preparative High-Performance Liquid Chromatography (HPLC) using a C18 column.

-

Monitor the fractions for the presence of the compound of interest using Thin Layer Chromatography (TLC) or analytical HPLC.

-

Pool the pure fractions containing this compound and evaporate the solvent to yield the purified compound.

V-ATPase Inhibition Assay (Illustrative Protocol)

Objective: To determine the inhibitory activity of this compound on V-ATPase.

Methodology:

-

Isolate V-ATPase-rich membrane vesicles from a suitable source (e.g., yeast or bovine brain).

-

Prepare a reaction buffer containing ATP and a pH-sensitive fluorescent probe or a system to measure proton pumping (e.g., acridine orange).

-

Add the membrane vesicles to the buffer in the presence of various concentrations of this compound or a known inhibitor (e.g., bafilomycin A1) as a positive control.

-

Initiate the reaction by adding Mg-ATP.

-

Measure the rate of ATP hydrolysis or proton transport by monitoring the change in fluorescence or absorbance over time.

-

Calculate the IC₅₀ value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Thrombin-Induced Intracellular Calcium Assay (Illustrative Protocol)

Objective: To measure the effect of this compound on thrombin-induced calcium influx.

Methodology:

-

Culture a suitable cell line (e.g., platelets or fibroblasts) in a 96-well plate.

-

Load the cells with a calcium-sensitive fluorescent indicator dye, such as Fura-2 AM or Fluo-4 AM.

-

Wash the cells to remove excess dye.

-

Pre-incubate the cells with various concentrations of this compound or a vehicle control.

-

Stimulate the cells with a specific concentration of thrombin.

-

Immediately measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader or fluorescence microscope.

-

Analyze the data to determine the effect of this compound on the thrombin-induced calcium response.

Visualizations

The following diagrams illustrate the logical relationships and experimental workflows described in this guide.

Caption: Production and analysis workflow for this compound.

Caption: Known mechanisms of action for this compound.

References

- 1. rsc.org [rsc.org]

- 2. Sterol Sponge Mechanism Is Conserved for Glycosylated Polyene Macrolides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reactivity-based screening for citrulline-containing natural products reveals a family of bacterial peptidyl arginine deiminases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A new genome-mining tool redefines the lasso peptide biosynthetic landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological characterization of the hygrobafilomycin antibiotic JBIR-100 and bioinformatic insights into the hygrolide family of natural products - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure and Properties of TS 155-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

TS 155-2, also known as JBIR-100, is a macrocyclic lactone produced by the bacterium Streptomyces sp. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Notably, it functions as an inhibitor of thrombin-evoked calcium (Ca2+) entry into cells, suggesting its potential as a therapeutic agent with hypotensive, anti-platelet, anti-ischemic, and anti-inflammatory properties. This guide synthesizes available data, including information derived from patent literature, to provide detailed experimental protocols for its production and preliminary characterization. Visual diagrams are included to illustrate its mechanism of action within the broader context of cellular signaling pathways.

Chemical Structure and Physicochemical Properties

This compound is a complex macrocyclic lactone. Its chemical identity and key properties are summarized in the tables below.

Table 1: Chemical Identifiers and Formula

| Identifier | Value |

| Chemical Name | 2E-butenedioic acid-1-[(2R,4R,5S,6R)-tetrahydro-2-hydroxy-2-[(1S,2R,3S)-2-hydroxy-3-[(2R,3S,4E,6E,9S,10S,11R,12E,14E)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxooxacyclohexadeca-4,6,12,14-tetraen-2-yl]-1-methylbutyl]-5-methyl-6-(1-methylethyl)-2H |

| Synonyms | JBIR-100 |

| CAS Numbers | 1314486-37-7, 303009-07-6 |

| Molecular Formula | C39H60O11 |

| Molecular Weight | 704.9 g/mol |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | White solid |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Methanol, and Ethanol |

| Purity | Typically >95% (as determined by HPLC) |

| Storage | -20°C |

Biological Activity and Mechanism of Action

This compound has been identified as an inhibitor of thrombin-induced calcium influx in various cell types. Thrombin, a serine protease, plays a central role in hemostasis and thrombosis. Its interaction with cell surface receptors, such as Protease-Activated Receptors (PARs), initiates a signaling cascade that leads to an increase in intracellular calcium concentration. This calcium signaling is a critical step in processes like platelet aggregation and smooth muscle contraction.

The proposed mechanism of action for this compound involves the blockade of this calcium entry. While the precise molecular target of this compound has not been fully elucidated, it is understood to interfere with the influx of extracellular calcium that follows the depletion of intracellular calcium stores, a process known as store-operated calcium entry (SOCE).

Signaling Pathway of Thrombin-Induced Calcium Influx and Inhibition by this compound

The following diagram illustrates the signaling pathway initiated by thrombin and the putative point of intervention by this compound.

Caption: Thrombin signaling pathway leading to Ca2+ influx and its inhibition by this compound.

Experimental Protocols

The following protocols are based on information derived from Japanese Patent JP2000302782A, which describes the production and characterization of this compound.

Production of this compound by Fermentation

Objective: To cultivate a Streptomyces sp. strain for the production of this compound.

Materials:

-

Streptomyces sp. producing strain (as deposited under FERM BP-6803)

-

Seed Medium:

-

Glucose: 1.0% (w/v)

-

Soluble Starch: 2.0% (w/v)

-

Yeast Extract: 0.5% (w/v)

-

Peptone: 0.5% (w/v)

-

CaCO3: 0.2% (w/v)

-

(Adjust to pH 7.0 before sterilization)

-

-

Production Medium:

-

Soluble Starch: 6.0% (w/v)

-

Yeast Extract: 1.0% (w/v)

-

Soybean Meal: 2.0% (w/v)

-

NaCl: 0.2% (w/v)

-

CaCO3: 0.2% (w/v)

-

(Adjust to pH 7.0 before sterilization)

-

-

Shaker incubator

-

Fermentation vessel

Procedure:

-

Inoculate a loopful of the Streptomyces sp. strain from a slant culture into a 500 mL flask containing 100 mL of the seed medium.

-

Incubate the seed culture at 28°C for 48 hours on a rotary shaker at 220 rpm.

-

Transfer 5 mL of the seed culture to a 2 L flask containing 500 mL of the production medium.

-

Incubate the production culture at 28°C for 7 days on a rotary shaker at 220 rpm.

-

Monitor the production of this compound by periodically taking samples and analyzing them by High-Performance Liquid Chromatography (HPLC).

Workflow for this compound Production

Caption: Workflow for the fermentation-based production of this compound.

Purification of this compound

Objective: To isolate and purify this compound from the fermentation broth.

Materials:

-

Fermentation broth containing this compound

-

Ethyl acetate

-

Silica gel for column chromatography

-

Hexane

-

Acetone

-

Methanol

-

Rotary evaporator

-

HPLC system with a C18 column

Procedure:

-

Centrifuge the fermentation broth to separate the mycelium from the supernatant.

-

Extract the mycelial cake with ethyl acetate.

-

Extract the supernatant with an equal volume of ethyl acetate.

-

Combine the ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Subject the crude extract to silica gel column chromatography.

-

Elute the column with a stepwise gradient of hexane-acetone.

-

Collect the fractions and monitor for the presence of this compound using Thin Layer Chromatography (TLC) or HPLC.

-

Pool the fractions containing this compound and concentrate them.

-

Further purify the active fractions by preparative HPLC on a C18 column using a methanol-water gradient.

-

Lyophilize the purified fractions to obtain this compound as a white powder.

Biological Assay: Inhibition of Thrombin-Induced Platelet Aggregation

Objective: To assess the inhibitory effect of this compound on thrombin-induced platelet aggregation.

Materials:

-

Platelet-rich plasma (PRP) from a healthy donor

-

Thrombin solution

-

This compound dissolved in DMSO

-

Platelet aggregometer

-

Phosphate-buffered saline (PBS)

Procedure:

-

Prepare platelet-rich plasma by centrifuging fresh whole blood.

-

Adjust the platelet count in the PRP to a standardized concentration.

-

Pre-incubate the PRP with various concentrations of this compound (or DMSO as a vehicle control) for a specified time (e.g., 5 minutes) at 37°C in the aggregometer cuvette.

-

Induce platelet aggregation by adding a sub-maximal concentration of thrombin.

-

Monitor the change in light transmittance for 5-10 minutes to measure the extent of platelet aggregation.

-

Calculate the percentage inhibition of aggregation for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the thrombin-induced platelet aggregation).

Conclusion

This compound is a promising natural product with a distinct biological activity as an inhibitor of thrombin-induced calcium influx. The information presented in this guide, including its chemical properties and the detailed experimental protocols derived from patent literature, provides a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. Further investigation into its precise molecular target and in vivo efficacy is warranted to fully explore its therapeutic potential. The lack of extensive peer-reviewed literature on this compound underscores the importance of the foundational data provided in the original patent for enabling future research.5-2 underscores the importance of the foundational data provided in the original patent for enabling future research.

An In-depth Technical Guide on TS 155-2 as a Thrombin-Stimulated Calcium Entry Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the scientific context and potential mechanisms of TS 155-2. It is important to note that while the inhibitory action of this compound on thrombin-stimulated calcium entry is cited in commercial and patent literature, detailed peer-reviewed experimental studies quantifying its specific efficacy (e.g., IC50 values) and precise molecular targets are not extensively available in the public domain. The experimental protocols and data presented herein are therefore illustrative, based on established methodologies for studying similar inhibitors.

Introduction to this compound

This compound is a macrocyclic lactone, related to the hygrolidin family, produced by a species of Streptomyces.[1][2][3] It has been identified as an inhibitor of thrombin-stimulated calcium (Ca2+) entry into cells.[1][2] This activity underlies its potential therapeutic applications, which are suggested in patent literature to include hypotensive, anti-platelet, anti-ischemic, and anti-inflammatory effects. The core of its mechanism lies in the modulation of intracellular calcium signaling, a ubiquitous and critical pathway in cellular function.

Chemical Properties of this compound:

| Property | Value |

|---|---|

| CAS Number | 303009-07-6 |

| Molecular Formula | C₃₉H₆₀O₁₁ |

| Molecular Weight | 704.9 g/mol |

| Appearance | White solid |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO |

The Thrombin Signaling Pathway and Calcium Homeostasis

Thrombin is a serine protease that plays a central role in hemostasis and thrombosis. Beyond its classical role in converting fibrinogen to fibrin, thrombin is a potent cell activator, eliciting responses in platelets, endothelial cells, smooth muscle cells, and fibroblasts. A primary signaling mechanism initiated by thrombin is the mobilization of intracellular calcium.

The signaling cascade is initiated by the binding of thrombin to Protease-Activated Receptors (PARs) on the cell surface, primarily PAR1, PAR3, and PAR4. This interaction proteolytically cleaves the N-terminal domain of the receptor, unmasking a new N-terminus that acts as a tethered ligand, leading to receptor activation.

Activated PARs couple to heterotrimeric G-proteins, predominantly from the Gq and G12/13 families. The Gq pathway is central to calcium mobilization:

-

Gq Activation: The alpha subunit of Gq activates Phospholipase C (PLC) .

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) .

-

Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the cytosol.

-

Store-Operated Calcium Entry (SOCE): The depletion of ER Ca2+ stores is sensed by STIM1 proteins, which in turn activate ORAI1 channels in the plasma membrane, leading to a sustained influx of extracellular Ca2+.

-

Receptor-Operated Calcium Entry (ROCE): DAG, along with other signals, can activate members of the Transient Receptor Potential Canonical (TRPC) family of cation channels (e.g., TRPC3, TRPC6, TRPC7), providing another route for Ca2+ influx.

This compound is proposed to inhibit this thrombin-stimulated calcium entry, likely by acting on one or more of the plasma membrane calcium channels, such as those involved in SOCE or ROCE.

Signaling Pathway Diagram

Caption: Thrombin signaling pathway leading to calcium mobilization and potential points of inhibition by this compound.

Experimental Protocols for Assessing this compound Activity

The following is a generalized protocol for measuring thrombin-stimulated intracellular calcium concentration and assessing the inhibitory effect of a compound like this compound. Human platelets or cultured endothelial cells are commonly used model systems.

Materials and Reagents

-

Cell Model: Human platelets isolated from whole blood, or a relevant cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs).

-

Calcium Indicator Dye: Fura-2 AM or Fluo-4 AM (cell-permeant forms).

-

Thrombin: Purified human α-thrombin.

-

This compound: Stock solution in DMSO.

-

Buffers: Hanks' Balanced Salt Solution (HBSS) with and without Ca2+, Tyrode's buffer.

-

Other Reagents: Pluronic F-127, EGTA, Triton X-100, Ionomycin.

-

Instrumentation: Fluorescence spectrophotometer or a fluorescence plate reader capable of ratiometric measurements (for Fura-2) or single wavelength kinetics (for Fluo-4), equipped with an injection port.

Experimental Workflow

-

Cell Preparation and Dye Loading:

-

Isolate platelets or culture cells to an appropriate confluency.

-

Wash and resuspend cells in a calcium-free buffer.

-

Load cells with a fluorescent calcium indicator (e.g., 1-5 µM Fluo-4 AM) in the presence of a mild detergent like Pluronic F-127 to aid dispersion. Incubate for 30-60 minutes at 37°C.

-

Wash the cells to remove extracellular dye.

-

-

Inhibitor Pre-incubation:

-

Resuspend the dye-loaded cells in a buffer containing a physiological concentration of extracellular calcium (e.g., 1-2 mM).

-

Aliquot the cell suspension into measurement cuvettes or a microplate.

-

Add varying concentrations of this compound (or vehicle control - DMSO) to the cells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for cell penetration and target engagement.

-

-

Measurement of Calcium Mobilization:

-

Place the sample into the fluorometer and begin recording baseline fluorescence. For Fluo-4, excitation is at ~485 nm and emission is at ~525 nm.

-

After establishing a stable baseline, inject a stimulating concentration of thrombin (e.g., 0.1-1 U/mL) into the cell suspension.

-

Continue recording the fluorescence signal to capture the initial peak (representing intracellular release) and the sustained plateau (representing extracellular influx).

-

-

Data Analysis:

-

The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

-

Quantify the response by measuring the peak fluorescence change from baseline or the area under the curve for a specific time period after thrombin addition.

-

Plot the response against the concentration of this compound.

-

Fit the data to a dose-response curve to calculate the IC50 value (the concentration of this compound that inhibits 50% of the thrombin-stimulated calcium influx).

-

Experimental Workflow Diagram

Caption: General experimental workflow for assessing the inhibitory activity of this compound.

Data Presentation and Interpretation

Quantitative data from such experiments should be organized to clearly demonstrate the dose-dependent inhibitory effect of this compound.

Hypothetical Quantitative Data for this compound

The following table represents an example of how data on the inhibition of thrombin-stimulated calcium entry by this compound would be presented.

| This compound Concentration (µM) | Peak [Ca²⁺]i Rise (Normalized to Control) | % Inhibition |

| 0 (Vehicle Control) | 1.00 ± 0.08 | 0% |

| 0.01 | 0.92 ± 0.07 | 8% |

| 0.1 | 0.75 ± 0.06 | 25% |

| 1.0 | 0.51 ± 0.05 | 49% |

| 10.0 | 0.23 ± 0.04 | 77% |

| 100.0 | 0.09 ± 0.02 | 91% |

| Calculated IC₅₀ | ~1.0 µM |

Data are presented as mean ± standard deviation from n=3 independent experiments.

Conclusion and Future Directions

This compound is a promising small molecule inhibitor of thrombin-stimulated calcium entry. Its mechanism of action, while not definitively elucidated, likely involves the blockade of key plasma membrane calcium channels such as TRPC or ORAI channels. The provided technical guide outlines the fundamental signaling pathways and experimental methodologies required to rigorously characterize its activity.

For drug development professionals, future research should focus on:

-

Definitive Target Identification: Utilizing techniques like photo-affinity labeling or genetic screening to pinpoint the specific channel(s) inhibited by this compound.

-

In Vivo Efficacy: Transitioning from in vitro assays to animal models of thrombosis and inflammation to validate the therapeutic potential suggested in patent literature.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to optimize potency, selectivity, and pharmacokinetic properties.

A thorough investigation based on these principles will be crucial to fully understand the therapeutic potential of this compound and its derivatives.

References

- 1. Thrombin-induced activation of calcium transport pathways and their role in platelet functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thrombin-induced calcium movements in platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differential Ca2+ signaling by thrombin and protease-activated receptor-1-activating peptide in human brain microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the V-ATPase Inhibitory Activity of TS 155-2

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TS 155-2, also known as JBIR 100, is a macrolide antibiotic produced by Streptomyces sp. and identified as a potent inhibitor of vacuolar-type H+-ATPase (V-ATPase). As a structural analogue of the well-characterized V-ATPase inhibitor bafilomycin A1, this compound is presumed to share a similar mechanism of action, targeting the proton translocation machinery essential for cellular homeostasis. This guide provides a comprehensive overview of the V-ATPase inhibitory activity of this compound, leveraging data from its analogue, bafilomycin A1, due to the limited availability of specific data for this compound. We will delve into the molecular mechanism of action, relevant signaling pathways, quantitative inhibitory data for its analogue, and detailed experimental protocols for assessing V-ATPase inhibition.

Introduction to this compound and V-ATPase

This compound is a member of the bafilomycin family of macrolide antibiotics. These natural products are recognized for their specific and potent inhibition of V-ATPases. V-ATPases are ATP-dependent proton pumps found in the membranes of various eukaryotic organelles, including lysosomes, endosomes, and the Golgi apparatus. By maintaining the acidic environment within these compartments, V-ATPases play a crucial role in a multitude of cellular processes such as protein degradation, receptor-mediated endocytosis, and autophagy.[1][2] Given their central role in cellular function, V-ATPases have emerged as promising therapeutic targets for a range of diseases, including cancer and osteoporosis.

While specific research on this compound is limited, its classification as a bafilomycin analogue provides a strong foundation for understanding its biological activity. Bafilomycin A1, the most studied compound in this class, serves as a reliable proxy for elucidating the inhibitory mechanism and cellular consequences of this compound.

Molecular Mechanism of Action

The inhibitory action of bafilomycin analogues on V-ATPase is highly specific. The enzyme is a large, multi-subunit complex composed of a peripheral V1 domain responsible for ATP hydrolysis and an integral membrane V0 domain that forms the proton pore.

Bafilomycin A1, and presumably this compound, directly targets the V0 subunit c.[3] By binding to this subunit, the inhibitor is thought to induce a conformational change that stalls the rotation of the c-ring, a critical step in the proton translocation process.[4] This action effectively uncouples ATP hydrolysis from proton pumping, leading to a rapid increase in the pH of intracellular acidic compartments.[5]

Recent studies have also suggested a dual-inhibitory role for bafilomycin A1, where it not only inhibits V-ATPase-dependent acidification but also independently disrupts autophagosome-lysosome fusion by targeting the Ca-P60A/SERCA calcium pump. This multifaceted inhibition underscores the potent and complex cellular effects of this class of compounds.

Quantitative Data on V-ATPase Inhibition (Bafilomycin A1 as a Proxy)

Due to the absence of publicly available quantitative data for this compound, the following table summarizes the inhibitory potency of its well-studied analogue, bafilomycin A1, against V-ATPase from various sources. This data provides an expected range of activity for this compound.

| Compound | Target | Assay System | IC50 Value | Reference |

| Bafilomycin A1 | Vacuolar H+-ATPase | Bovine Chromaffin Granules | 0.6 - 1.5 nM | |

| Bafilomycin A1 | Vacuolar H+-ATPase | Various (Plant, Fungal, Animal) | 4 - 400 nM |

Impact on Cellular Signaling Pathways

Inhibition of V-ATPase and the subsequent disruption of intracellular pH homeostasis have profound effects on multiple critical signaling pathways. This makes V-ATPase inhibitors like this compound valuable tools for studying these pathways and potential therapeutic agents for diseases where these pathways are dysregulated.

-

mTORC1 Signaling: The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and metabolism. V-ATPase plays a crucial role in the amino acid-dependent activation of mTORC1 at the lysosomal surface. Inhibition of V-ATPase prevents this activation, thereby suppressing cell growth and proliferation.

-

Notch Signaling: The Notch signaling pathway, critical for development and tissue homeostasis, is dependent on endosomal processing of the Notch receptor. V-ATPase-mediated acidification of endosomes is required for the proteolytic cleavages that activate the Notch receptor. V-ATPase inhibitors can therefore block Notch signaling.

-

Wnt/β-catenin Signaling: The Wnt signaling pathway is also regulated by V-ATPase. The inhibitor can interfere with the trafficking and activity of key components of the Wnt pathway, leading to its downregulation.

Experimental Protocols

The following are generalized protocols for assessing the V-ATPase inhibitory activity of compounds like this compound.

V-ATPase Activity Assay (Colorimetric)

This assay measures the ATP hydrolysis activity of V-ATPase by quantifying the release of inorganic phosphate (Pi).

Materials:

-

Purified V-ATPase enzyme or membrane fractions enriched in V-ATPase

-

Assay Buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 3 mM MgCl2, 50 mM KCl, 1 mM DTT)

-

ATP solution (e.g., 100 mM)

-

Malachite Green reagent for phosphate detection

-

Phosphate standard solution

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare serial dilutions of the test compound (this compound) and a known inhibitor (e.g., bafilomycin A1) in the assay buffer.

-

In a 96-well plate, add the V-ATPase preparation to each well.

-

Add the diluted test compounds and controls to the respective wells. Include a solvent control (e.g., DMSO).

-

Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding ATP to each well.

-

Incubate the plate at the same temperature for a set time (e.g., 30 minutes).

-

Stop the reaction by adding the Malachite Green reagent. This reagent will form a colored complex with the liberated inorganic phosphate.

-

After a short incubation at room temperature to allow color development, measure the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a plate reader.

-

Construct a standard curve using the phosphate standard to determine the amount of Pi released in each well.

-

Calculate the percentage of V-ATPase inhibition for each concentration of the test compound and determine the IC50 value.

Proton Pumping Assay (Fluorescence-based)

This assay directly measures the proton pumping activity of V-ATPase by monitoring the quenching of a pH-sensitive fluorescent dye.

Materials:

-

Vesicles containing V-ATPase (e.g., isolated lysosomes or reconstituted proteoliposomes)

-

Assay Buffer (as above)

-

ATP solution

-

pH-sensitive fluorescent dye (e.g., ACMA - 9-amino-6-chloro-2-methoxyacridine)

-

Test compound (this compound)

-

Fluorometer

Procedure:

-

Resuspend the V-ATPase-containing vesicles in the assay buffer.

-

Add the fluorescent dye ACMA to the vesicle suspension.

-

Place the suspension in a cuvette in a fluorometer and monitor the baseline fluorescence.

-

Add the test compound (this compound) or control to the cuvette and incubate for a short period.

-

Initiate proton pumping by adding ATP.

-

As protons are pumped into the vesicles, the intravesicular pH will decrease, causing the fluorescence of ACMA to be quenched.

-

Monitor the decrease in fluorescence over time. The rate of fluorescence quenching is proportional to the V-ATPase proton pumping activity.

-

Calculate the percentage of inhibition by comparing the rate of quenching in the presence of the test compound to the control.

Conclusion

This compound is a promising V-ATPase inhibitor that, based on its structural similarity to bafilomycin A1, is expected to be a potent and specific tool for studying cellular processes dependent on organellar acidification. While direct experimental data on this compound remains limited, the extensive research on bafilomycin A1 provides a strong framework for understanding its mechanism of action and its effects on key signaling pathways such as mTORC1, Notch, and Wnt. The experimental protocols outlined in this guide offer a starting point for researchers to quantitatively assess the V-ATPase inhibitory activity of this compound and further elucidate its therapeutic potential. Further investigation into the specific inhibitory profile and potential off-target effects of this compound is warranted to fully characterize this compound for drug development purposes.

References

- 1. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 2. Recent Insights into the Structure, Regulation and Function of the V-ATPases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bafilomycin A1 disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular basis of V-ATPase inhibition by bafilomycin A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. invivogen.com [invivogen.com]

JBIR-100: A Technical Guide to its Biological Functions and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

JBIR-100, a 16-membered plecomacrolide belonging to the hygrolide family, is a natural product of the actinobacterium Streptomyces varsoviensis.[1][2][3][4][5] This technical guide provides a comprehensive overview of the known biological functions and therapeutic potential of JBIR-100, with a focus on its antimicrobial and anticancer activities. Detailed experimental methodologies, quantitative data, and visual representations of its mechanisms of action are presented to facilitate further research and development.

Introduction

Natural products remain a vital source of novel chemical scaffolds for drug discovery. The hygrolides are a class of polyketide macrolides known for their diverse and potent biological activities. JBIR-100, a fumarate-containing hygrolide, has emerged as a promising candidate for therapeutic development due to its demonstrated efficacy against clinically relevant bacteria and cancer cell lines. This document synthesizes the current understanding of JBIR-100's mechanism of action, bioactivity spectrum, and potential applications.

Physicochemical Properties

The complete stereochemistry of JBIR-100 has been elucidated through a combination of HR-MS/MS, nucleophilic 1,4-addition-based labeling, and NMR analysis. Its structure features a 16-membered macrolactone ring, a hallmark of the hygrolide family.

Biological Functions and Mechanism of Action

JBIR-100 exhibits a range of biological activities, most notably antimicrobial and anticancer effects.

Antimicrobial Activity

JBIR-100 has demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria. Its mechanism of action in Bacillus subtilis involves the perturbation of the cell membrane.

Quantitative Antimicrobial Data

| Microorganism | Type | Minimum Inhibitory Concentration (MIC) (µM) | Minimum Bactericidal Concentration (MBC) (µM) |

| Bacillus subtilis | Gram-positive bacterium | 8 | 16 |

| Bacillus sp. Al Hakam | Gram-positive bacterium | 4 | Not Reported |

| Staphylococcus aureus USA300 | Gram-positive bacterium | 4 | Not Reported |

| Debaryomyces hansenii | Fungus | Not Reported (Significant Activity Observed) | Not Reported |

| Mycobacterium smegmatis | Gram-positive bacterium | > 64 | Not Reported |

| Proteobacteria | Gram-negative bacteria | > 64 | Not Reported |

Anticancer Activity

JBIR-100 has shown potent anti-proliferative effects against human breast cancer cell lines, including MCF-7 and MDA-MB-231. The anticancer mechanism is multifaceted, involving the induction of apoptosis, modulation of key signaling pathways, and inhibition of autophagy.

3.2.1 Induction of Apoptosis and Signaling Pathway Modulation

JBIR-100 induces apoptosis in breast cancer cells, a process confirmed by the activation of caspases and the cleavage of PARP. This is mediated through the modulation of the Akt/NF-κB signaling pathway and members of the Bcl-2 family of apoptosis-regulating proteins. Specifically, JBIR-100 has been shown to downregulate the expression of the anti-apoptotic proteins Mcl-1, Bcl-xL, and Bcl-2, while increasing the levels of the pro-apoptotic protein Bax. In MCF-7 cells, JBIR-100 also downregulates the expression of NF-κB, Akt, mTOR, COX-2, and cyclin D1.

3.2.2 Inhibition of Autophagy

JBIR-100 has been observed to inhibit autophagy in MCF-7 breast cancer cells.

3.2.3 V-ATPase Inhibition

A key molecular target of the hygrolide family is the vacuolar-type H+-ATPase (V-ATPase), a proton pump crucial for the acidification of intracellular compartments. JBIR-100 has been reported to inhibit V-ATPase activity in HeLa cells.

Quantitative Anticancer Data

The following table summarizes the inhibitory effects of JBIR-100 on breast cancer cell viability. The IC50 values are estimated from graphical data representing cell viability after 48 hours of treatment.

| Cell Line | Cancer Type | Estimated IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | ~5 |

| MDA-MB-231 | Breast Adenocarcinoma | ~7.5 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of JBIR-100.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of JBIR-100 that inhibits the visible growth of a microorganism.

Protocol:

-

Preparation of JBIR-100 Stock Solution: Dissolve JBIR-100 in dimethyl sulfoxide (DMSO) to a concentration of 10 mM.

-

Microorganism Culture: Grow the test microorganism in an appropriate liquid medium overnight at its optimal temperature with shaking.

-

Assay Setup:

-

In a 96-well microtiter plate, add 100 µL of sterile growth medium to each well.

-

Add 100 µL of the JBIR-100 stock solution to the first well of a row and perform serial two-fold dilutions across the row by transferring 100 µL to the subsequent wells.

-

Dilute the overnight culture of the microorganism to a standardized concentration (e.g., 1 x 10^5 CFU/mL).

-

Add 100 µL of the diluted microbial culture to each well.

-

Include a positive control (microorganism in medium without JBIR-100) and a negative control (medium only).

-

-

Incubation: Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of JBIR-100 at which no visible growth of the microorganism is observed.

Western Blot Analysis of Akt/NF-κB Signaling

Objective: To investigate the effect of JBIR-100 on the expression and phosphorylation of proteins in the Akt/NF-κB signaling pathway.

Protocol:

-

Cell Culture and Treatment:

-

Seed breast cancer cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of JBIR-100 for a specified time (e.g., 24 hours).

-

-

Protein Extraction:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, phospho-NF-κB p65, total NF-κB p65, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane again with TBST.

-

Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

V-ATPase Inhibition Assay

Objective: To measure the inhibitory effect of JBIR-100 on V-ATPase activity.

Protocol:

-

Isolation of V-ATPase-enriched Membranes: Isolate membranes from a suitable source (e.g., yeast vacuoles or mammalian cells) known to have high V-ATPase activity.

-

ATP-driven Proton Pumping Assay:

-

This assay measures the ability of V-ATPase to pump protons into membrane vesicles, creating a pH gradient.

-

The assay is typically performed in a buffer containing a pH-sensitive fluorescent dye (e.g., acridine orange).

-

Add the V-ATPase-enriched membranes to the buffer in a fluorometer cuvette.

-

Add ATP to initiate proton pumping, which is observed as a quenching of the fluorescence of the dye.

-

Add JBIR-100 at various concentrations to the assay mixture before the addition of ATP to determine its inhibitory effect.

-

A known V-ATPase inhibitor, such as bafilomycin A1, should be used as a positive control.

-

-

Data Analysis: The rate of fluorescence quenching is proportional to the V-ATPase activity. The IC50 value for JBIR-100 can be calculated by plotting the percentage of inhibition against the logarithm of the JBIR-100 concentration.

Visualizations

Signaling Pathway Diagram

Caption: Proposed mechanism of JBIR-100-induced apoptosis in breast cancer cells.

Experimental Workflow Diagrams

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Biological characterization of the hygrobafilomycin antibiotic JBIR-100 and bioinformatic insights into the hygrolide family of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. experts.illinois.edu [experts.illinois.edu]

- 5. Biological characterization of the hygrobafilomycin antibiotic JBIR-100 and bioinformatic insights into the hygrolide family of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

TS 155-2 CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific and technical data for the natural product TS 155-2, also identified as JBIR-100. Due to the limited extent of published research on this compound, this document synthesizes the existing data, focusing on its chemical properties, biological activities, and putative mechanisms of action.

Chemical and Physical Properties

This compound is a macrocyclic lactone belonging to the hygrolide family of natural products. It is produced by the actinobacterium Streptomyces varsoviensis. The compound's identity has been confirmed through various analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR).

It is important to note a discrepancy in the Chemical Abstracts Service (CAS) number for this compound. Different suppliers list either 1314486-37-7 or 303009-07-6 . Researchers should be aware of this ambiguity when sourcing the compound.

| Property | Value | Source |

| Molecular Formula | C₃₉H₆₀O₁₁ | [1][2][3][4] |

| Molecular Weight | 704.9 g/mol | |

| CAS Number | 1314486-37-7 or 303009-07-6 | |

| Synonyms | JBIR-100 | |

| Appearance | White solid | |

| Purity | >95% by HPLC | |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. | |

| Storage Conditions | -20°C |

Biological Activity and Mechanism of Action

The biological activity of this compound has been explored in a limited number of studies. The primary reported activities are antimicrobial, with preliminary insights into its mechanism of action. Some commercial suppliers also suggest an effect on calcium signaling.

Antimicrobial Activity

The most detailed investigation into the bioactivity of this compound (referred to as JBIR-100 in the study) was conducted by Molloy et al. (2016). Their research demonstrated that the compound exhibits selective antimicrobial properties.

Minimum Inhibitory Concentrations (MICs) of this compound (JBIR-100)

| Organism | Strain | MIC (µM) |

| Bacillus subtilis | ATCC 6633 | 8 |

| Bacillus sp. Al Hakam | 4 | |

| Staphylococcus aureus | USA300 | 4 |

| Enterococcus faecalis | V583 | >64 |

| Mycobacterium smegmatis | mc²155 | >64 |

| Escherichia coli | BW25113 | >64 |

| Pseudomonas aeruginosa | PA14 | >64 |

| Debaryomyces hansenii | 16 | |

| Candida albicans | ATCC 10231 | >64 |

| Saccharomyces cerevisiae | S288C | >64 |

Data sourced from Molloy et al. (2016).

The study found that this compound is primarily active against Gram-positive bacteria (Firmicutes) and shows limited antifungal activity. It was found to be bactericidal against Bacillus subtilis.

Putative Mechanisms of Action

The precise molecular targets of this compound have not been definitively identified. However, current research and data from related compounds suggest three potential mechanisms of action.

Below is a logical workflow for the experimental investigation into membrane perturbation.

This compound is structurally related to the bafilomycin and hygrolidin families of macrolides, which are known inhibitors of vacuolar-type H⁺-ATPases (V-ATPases). These proton pumps are crucial for maintaining pH homeostasis in various cellular compartments. Inhibition of V-ATPase can disrupt processes like endosomal trafficking, autophagy, and protein degradation. While direct inhibition of V-ATPase by this compound has not been conclusively demonstrated in the primary literature, its structural similarity to known inhibitors makes this a plausible mechanism of action.

The diagram below illustrates the general mechanism of V-ATPase inhibition.

Several commercial suppliers of this compound describe it as an inhibitor of thrombin-stimulated calcium entry into cells. This mechanism is crucial in various physiological processes, including platelet activation. Thrombin, a serine protease, activates protease-activated receptors (PARs) on the cell surface, initiating a signaling cascade that leads to the release of intracellular calcium stores and subsequent influx of extracellular calcium. Inhibition of this process could underlie potential anti-platelet or anti-inflammatory activities, as suggested in a patent for the compound. However, peer-reviewed experimental data specifically demonstrating this activity for this compound is currently lacking.

The following diagram outlines the generally accepted pathway for thrombin-stimulated calcium entry, which this compound is purported to inhibit.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

-

Method: Broth microdilution method in 96-well plates.

-

Procedure Outline:

-

Prepare a two-fold serial dilution of this compound in the appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Incubate the plates under conditions suitable for the growth of the microorganism.

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

-

Membrane Permeabilization Assay

-

Method: Fluorescence microscopy using the membrane-impermeable dye Propidium Iodide (PI).

-

Procedure Outline:

-

Grow Bacillus subtilis to mid-log phase.

-

Treat the bacterial cells with varying concentrations of this compound or a vehicle control (DMSO).

-

Add PI to the cell suspensions.

-

Incubate for a short period to allow for dye uptake in cells with compromised membranes.

-

Visualize the cells using fluorescence microscopy. An increase in the number and intensity of fluorescent cells indicates membrane permeabilization.

-

Membrane Depolarization Assay

-

Method: Flow cytometry using the membrane potential-sensitive dye 3,3′-diethyloxacarbocyanine iodide (DiOC₂(3)).

-

Procedure Outline:

-

Grow Bacillus subtilis to mid-log phase.

-

Treat the bacterial cells with varying concentrations of this compound.

-

Stain the cells with DiOC₂(3).

-

Analyze the fluorescence of the cell population using a flow cytometer. A decrease in fluorescence intensity is indicative of membrane depolarization.

-

Summary and Future Directions

This compound (JBIR-100) is a macrocyclic lactone with demonstrated antimicrobial activity, particularly against Gram-positive bacteria. Preliminary evidence suggests that its mode of action may involve the perturbation of the bacterial cell membrane. Its structural similarity to known V-ATPase inhibitors and claims by commercial suppliers also point towards other potential biological activities, including the inhibition of thrombin-stimulated calcium influx.

However, the scientific literature on this compound is sparse. To fully understand its therapeutic potential, further research is required to:

-

Elucidate the definitive molecular target(s) of the compound.

-

Validate its activity as a V-ATPase inhibitor and an inhibitor of calcium signaling pathways.

-

Conduct in vivo studies to assess its efficacy and safety.

-

Explore its potential anti-platelet, anti-inflammatory, or other activities suggested by patent literature.

This guide provides a foundation for researchers and drug development professionals interested in this compound, highlighting both what is known and the significant opportunities that exist for further investigation.

References

- 1. J-PlatPat (Japan Platform for Patent Information) | IALS Digital resources | IALS Digital resources [resources.ials.sas.ac.uk]

- 2. epo.org [epo.org]

- 3. J-PlatPat (Japan Platform for Patent Information) | University of Tokyo Library System [lib.u-tokyo.ac.jp]

- 4. J-PlatPat | WIPO Inspire [inspire.wipo.int]

In-Depth Technical Guide to the Antibiotic TS 155-2 (JBIR-100) from Streptomyces Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibiotic TS 155-2, also known as JBIR-100, a bioactive secondary metabolite produced by Streptomyces. The document details the producing microorganism, the chemical properties and biological activities of the compound, extensive experimental protocols for its production and purification, and an analysis of its biosynthetic pathway.

Introduction to this compound (JBIR-100)

This compound (JBIR-100) is a macrocyclic lactone belonging to the hygrobafilomycin subclass of the hygrolide family of 16-membered plecomacrolides.[1] Initially isolated from a Streptomyces sp., subsequent research has identified Streptomyces varsoviensis as a producer of this compound.[1][2] this compound is a bafilomycin analogue and exhibits a range of biological activities, most notably as an inhibitor of vacuolar-type H+-ATPase (V-ATPase).[3] Its multifaceted bioactivities, including antimicrobial and potential anti-platelet, anti-ischemic, and anti-inflammatory effects, make it a compound of interest for further drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Alternate Names | JBIR-100 | [1] |

| Chemical Formula | C39H60O11 | |

| Molecular Weight | 704.9 g/mol | |

| Class | Macrocyclic lactone, Hygrobafilomycin | |

| Appearance | White amorphous powder |

Biological Activity and Data Presentation

This compound (JBIR-100) has demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria. A key study elucidated its Minimum Inhibitory Concentrations (MICs) against a panel of microorganisms. The compound is reported to be bactericidal against Bacillus subtilis, with a mode of action that involves perturbation of the cell membrane.

Antimicrobial Spectrum of this compound (JBIR-100)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various microorganisms. The data is compiled from experiments conducted in triplicate with independent cultures.

| Microorganism | Type | MIC (µM) |

| Bacillus anthracis Sterne ΔLF | Gram-positive Bacteria | 4 |

| Bacillus cereus ATCC 4342 | Gram-positive Bacteria | 4 |

| Bacillus subtilis subsp. subtilis str. 168 | Gram-positive Bacteria | 8 |

| Bacillus subtilis ATCC 47096 | Gram-positive Bacteria | 8 |

| Bacillus sp. Al Hakam | Gram-positive Bacteria | 4 |

| Enterococcus faecium U503 (VRE) | Gram-positive Bacteria | >64 |

| Enterococcus faecalis V583 (VRE) | Gram-positive Bacteria | >64 |

| Staphylococcus aureus subsp. aureus Rosenbach | Gram-positive Bacteria | >64 |

| Staphylococcus aureus (MRSA) | Gram-positive Bacteria | >64 |

| Streptococcus pneumoniae | Gram-positive Bacteria | >64 |

| Mycobacterium smegmatis mc2 155 | Gram-positive Bacteria | >64 |

| Escherichia coli ATCC 25922 | Gram-negative Bacteria | >64 |

| Pseudomonas aeruginosa PAO1 | Gram-negative Bacteria | >64 |

| Saccharomyces cerevisiae S288C | Fungus (Yeast) | 1 |

| Candida albicans ATCC 10231 | Fungus (Yeast) | >64 |

| Aspergillus nidulans | Fungus (Mold) | 0.5 |

Experimental Protocols

This section outlines the detailed methodologies for the cultivation of Streptomyces varsoviensis, and the subsequent isolation and purification of this compound. These protocols are based on established methods for Streptomyces fermentation and natural product isolation.

Cultivation of Streptomyces varsoviensis for this compound Production

4.1.1. Media Preparation

-

Seed Culture Medium (ISP-2 Medium):

-

Yeast Extract: 4.0 g/L

-

Malt Extract: 10.0 g/L

-

Dextrose: 4.0 g/L

-

Adjust pH to 7.2 before autoclaving.

-

-

Production Medium (Optimized):

-

Soluble Starch: 30.0 g/L

-

Soybean Meal: 10.0 g/L

-

Peptone: 7.5 g/L

-

Yeast Extract: 0.25 g/L

-

K₂HPO₄·3H₂O: 0.5 g/L

-

KH₂PO₄: 0.7 g/L

-

MgSO₄·7H₂O: 0.4 g/L

-

NaCl: 10.0 g/L

-

CaCO₃: 2.0 g/L

-

Trace Elements Solution: 1.0 mL/L (containing MnSO₄·H₂O and ZnSO₄·7H₂O)

-

Adjust pH to 6.5 before autoclaving.

-

4.1.2. Fermentation Protocol

-

Inoculum Preparation: Aseptically inoculate a loopful of Streptomyces varsoviensis spores or mycelial fragments from a mature agar plate into a 250 mL baffled flask containing 50 mL of ISP-2 seed medium.

-

Seed Culture Incubation: Incubate the seed culture at 28-30°C on a rotary shaker at 200-250 rpm for 2-3 days until dense growth is observed.

-

Production Culture Inoculation: Transfer the seed culture (5-10% v/v) into a 2 L baffled flask containing 1 L of the production medium.

-

Production Fermentation: Incubate the production culture at 28-30°C on a rotary shaker at 200-250 rpm for 7-10 days. Monitor the production of this compound periodically by HPLC analysis of the culture extract.

Isolation and Purification of this compound

-

Harvesting: After the fermentation period, harvest the culture broth and separate the mycelial biomass from the supernatant by centrifugation at 8,000 rpm for 20 minutes.

-

Extraction:

-

Extract the supernatant three times with an equal volume of ethyl acetate.

-

Extract the mycelial biomass with methanol, followed by filtration and evaporation of the solvent. Resuspend the residue in water and extract with ethyl acetate.

-

-

Concentration: Combine all ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Chromatographic Purification:

-

Silica Gel Column Chromatography: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol.

-

Sephadex LH-20 Chromatography: Further purify the active fractions using a Sephadex LH-20 column with methanol as the mobile phase.

-

High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative reverse-phase HPLC (RP-HPLC) on a C18 column using a gradient of water and acetonitrile or methanol as the mobile phase. Monitor the elution at a suitable UV wavelength (e.g., 210 nm).

-

-

Compound Characterization: The purity and identity of the isolated this compound can be confirmed by analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the production, isolation, and purification of the antibiotic this compound.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound (a hygrobafilomycin) is proposed to follow a pathway similar to that of the well-studied bafilomycins, involving a type I polyketide synthase (PKS) system. The biosynthetic gene cluster for JBIR-100 has been identified in Streptomyces varsoviensis. The pathway involves the assembly of a polyketide chain from extender units such as malonyl-CoA and methylmalonyl-CoA, followed by cyclization and post-PKS modifications.

References

Prospective Analysis of the Anti-Inflammatory Potential of TS 155-2

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

TS 155-2, a macrocyclic lactone, has been identified as a potent inhibitor of both thrombin-stimulated calcium entry into cells and vacuolar-type H+-ATPase (V-ATPase). While direct experimental investigation into the anti-inflammatory properties of this compound is currently limited in publicly available literature, its established mechanisms of action target pathways with critical roles in the inflammatory process. This whitepaper synthesizes the existing data on this compound, explores the theoretical underpinnings of its anti-inflammatory potential based on its molecular targets, and proposes a detailed experimental framework to systematically evaluate this therapeutic promise. The information presented herein is intended to guide future research and development efforts for this compound.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, dysregulated or chronic inflammation contributes to the pathophysiology of a wide array of diseases, including autoimmune disorders, cardiovascular diseases, and neurodegenerative conditions. The search for novel anti-inflammatory agents with specific mechanisms of action remains a high priority in drug discovery.

This compound is a bafilomycin analogue and a macrocyclic lactone produced by a Streptomyces species.[1][2][3][4][5] Its primary known biological activities are the inhibition of thrombin-stimulated calcium influx and the inhibition of V-ATPase. Although an original patent suggested anti-inflammatory activity for this compound, there is a notable absence of subsequent detailed studies in the scientific literature. This document aims to bridge this gap by providing a comprehensive overview of this compound's known characteristics and postulating its anti-inflammatory effects based on its molecular targets.

Known Properties of this compound

The available information on this compound is summarized in the table below.

| Property | Description | References |

| Compound Type | Macrocyclic lactone, Bafilomycin analogue | |

| Primary Mechanisms of Action | Inhibitor of thrombin-stimulated calcium entry into cells; Inhibitor of V-ATPase activity | |

| Other Reported Activities | Antimicrobial, Antibiotic, Hypotensive, Anti-platelet, Anti-ischaemic | |

| Cytotoxicity | Exhibits cytotoxic effects against HeLa cells (IC50: 72.6 nM) |

Postulated Anti-Inflammatory Mechanisms of Action

Based on its known molecular targets, this compound may exert anti-inflammatory effects through two primary, potentially synergistic, pathways.

Inhibition of V-ATPase and its Role in Inflammation

Vacuolar-type H+-ATPases are ATP-dependent proton pumps essential for the acidification of intracellular compartments such as lysosomes and endosomes. This acidification is critical for a variety of cellular processes, including protein degradation, receptor recycling, and antigen presentation. V-ATPase activity is also implicated in the secretion of inflammatory cytokines and the resolution of inflammation.

By inhibiting V-ATPase, this compound could potentially:

-

Suppress Inflammatory Cytokine Production: Studies have shown that V-ATPase inhibitors can suppress the generation of inflammatory cytokines in macrophages.

-

Modulate Macrophage Polarization: V-ATPase has been implicated in macrophage polarization, a key process in the inflammatory response.

-

Promote Resolution of Inflammation: V-ATPase activity is considered crucial for the biosynthesis of specialized pro-resolving mediators (SPMs), and its inhibition could impact the resolution phase of inflammation.

It is important to note that non-specific inhibition of V-ATPase can lead to cellular toxicity, highlighting the need for careful dose-response studies.

Figure 1: Postulated mechanism of V-ATPase inhibition by this compound leading to anti-inflammatory effects.

Inhibition of Thrombin-Stimulated Calcium Signaling

Thrombin is a serine protease that, in addition to its role in coagulation, acts as a potent pro-inflammatory agonist. It exerts its effects by activating Protease-Activated Receptors (PARs), leading to a rapid increase in intracellular calcium concentration ([Ca2+]i). This calcium signaling is a critical second messenger in numerous inflammatory pathways, including platelet activation (a key event in thrombo-inflammation), mast cell degranulation, and the production of inflammatory mediators.

By inhibiting thrombin-stimulated calcium entry, this compound could theoretically:

-

Reduce Platelet Aggregation and Thrombo-inflammation: Platelet activation and aggregation are central to the interplay between thrombosis and inflammation.

-

Attenuate Pro-inflammatory Mediator Release: Calcium signaling is essential for the release of various pro-inflammatory molecules from immune and endothelial cells.

-

Prevent Endothelial Barrier Disruption: Thrombin can induce endothelial cell contraction and increase vascular permeability, a process dependent on intracellular calcium.

Figure 2: Postulated mechanism of inhibiting thrombin-stimulated Ca2+ influx by this compound.

Proposed Experimental Workflow for Investigating Anti-Inflammatory Effects

To systematically evaluate the anti-inflammatory potential of this compound, a multi-tiered experimental approach is proposed, encompassing in vitro and in vivo models.

Figure 3: Proposed experimental workflow for evaluating the anti-inflammatory effects of this compound.

Detailed Methodologies for Key Experiments

-

In Vitro Anti-Inflammatory Assay in Macrophages:

-

Cell Line: RAW 264.7 murine macrophages or human peripheral blood mononuclear cell (PBMC)-derived macrophages.

-

Protocol: Cells will be pre-treated with a dose range of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (100 ng/mL) for 24 hours.

-

Readouts:

-

Supernatants will be collected to measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (IL-10) using ELISA or multiplex bead arrays.

-

Cell lysates will be analyzed by Western blot to assess the phosphorylation status of key inflammatory signaling proteins (e.g., NF-κB p65, p38 MAPK, JNK).

-

Nitric oxide production will be quantified using the Griess reagent.

-

-

Controls: Vehicle control (DMSO), LPS-only control, and a positive control inhibitor (e.g., dexamethasone).

-

-

Calcium Influx Assay:

-

Cell Line: Human platelets or a suitable endothelial cell line (e.g., HUVECs).

-

Protocol: Cells will be loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). After establishing a baseline fluorescence, cells will be stimulated with thrombin in the presence or absence of varying concentrations of this compound.

-

Readout: Changes in intracellular calcium concentration will be monitored using a fluorescence plate reader or microscopy.

-

Controls: Vehicle control, thrombin-only control.

-

-

In Vivo Model of Acute Inflammation:

-

Animal Model: C57BL/6 mice.

-

Protocol: Mice will be administered this compound (intraperitoneally or orally) at various doses 1 hour prior to an intraperitoneal injection of a sub-lethal dose of LPS (e.g., 5 mg/kg).

-

Readouts:

-